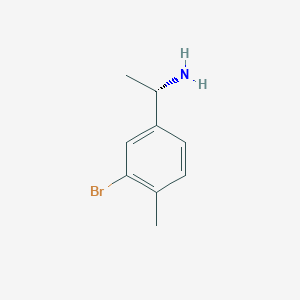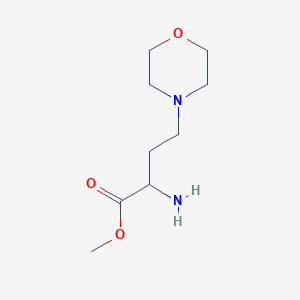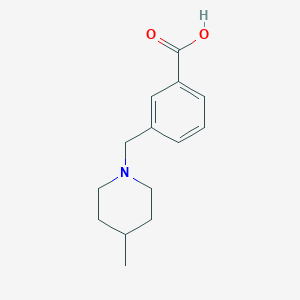
4-Bromo-3-isopropylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom, an isopropyl group, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:
Bromination: The starting material, 3-(propan-2-yl)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position of the benzene ring.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride (KF) to replace the chlorine atom with a fluorine atom, yielding 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride
Industrial Production Methods
In an industrial setting, the production of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl fluoride group, which activates the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-(propan-2-yl)benzene-1-sulfonyl chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
4-bromo-3-(propan-2-yl)benzene-1-sulfonamide: Contains an amide group instead of a fluoride group.
Uniqueness
The fluorine atom enhances the compound’s stability and reactivity in certain chemical reactions .
Propiedades
Fórmula molecular |
C9H10BrFO2S |
|---|---|
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
4-bromo-3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10BrFO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
Clave InChI |
YASXPHYFLSUGKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13535708.png)
![methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride](/img/structure/B13535713.png)



![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)






![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
